molecular formula C11H14N2O2 B1413984 6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester CAS No. 2112643-82-8

6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester

Cat. No.: B1413984
CAS No.: 2112643-82-8
M. Wt: 206.24 g/mol
InChI Key: MZDAFBNTGDNCIN-UHFFFAOYSA-N
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Description

6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester is a pyridine-based ester derivative featuring a cyclopropylaminomethyl substituent at the 6-position of the pyridine ring.

Properties

IUPAC Name

methyl 6-[(cyclopropylamino)methyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-3-9(13-10)7-12-8-5-6-8/h2-4,8,12H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDAFBNTGDNCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester is a derivative of pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an aminomethyl moiety, which is itself linked to a pyridine ring substituted with a carboxylic acid methyl ester. Its molecular formula is C12H14N2O2C_{12}H_{14}N_2O_2.

Research indicates that 6-cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester interacts with various biological targets, primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • DNA Interaction : Similar compounds have demonstrated the ability to induce DNA damage through interactions with topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyridine derivatives, including 6-cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester. The compound has shown effectiveness in:

  • Inducing Apoptosis : By activating specific apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, preventing cancer cells from dividing .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations.

In Vitro Studies

A study investigating the cytotoxic effects of various pyridine derivatives, including the compound , found that it exhibited significant cytotoxicity against human cancer cell lines. The results are summarized in Table 1.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl esterHeLa15Topoisomerase II inhibition
Other Pyridine DerivativeA54920Apoptosis activation

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of similar compounds suggests good bioavailability and favorable absorption characteristics. Metabolism studies indicate that cytochrome P450 enzymes play a significant role in the biotransformation of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester with structurally related pyridine esters, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Substituent Variations and Their Impacts

Compound Name Substituent at 6-Position Molecular Formula Key Properties/Applications
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester Cyclopropylaminomethyl C₁₂H₁₅N₂O₂ High steric bulk; potential for chiral applications due to cyclopropane ring
6-Chloromethyl-pyridine-2-carboxylic acid methyl ester (CAS 220040-48-2) Chloromethyl C₈H₈ClNO₂ Reactive chloromethyl group enables nucleophilic substitutions; used as an intermediate in agrochemical synthesis
Methyl 6-methylpyridine-2-carboxylate (CAS 13602-11-4) Methyl C₉H₁₁NO₂ Simple alkyl substituent; used in ligand synthesis and coordination chemistry
6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester (CAS 1402666-66-3) Bromo and methyl C₈H₈BrNO₂ Bromine enhances electrophilic reactivity; used in cross-coupling reactions
6-Hydroxymethyl-pyridine-2-carboxylic acid methyl ester Hydroxymethyl C₈H₉NO₃ Polar hydroxyl group improves solubility; precursor for further functionalization

Spectroscopic and Physicochemical Properties

  • Spectroscopy : For analogs like 6-(N-methyl-pyridin-2-ylcarbamoyl) derivatives, FTIR and NMR (¹H/¹³C) confirm ester carbonyl stretches (~1700 cm⁻¹) and pyridine ring protons (δ 7.5–8.5 ppm in ¹H NMR) . The cyclopropyl group in the target compound would exhibit characteristic NMR signals for cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm).
  • Stability : The cyclopropyl group may enhance thermal stability compared to linear alkyl chains (e.g., methyl or hydroxymethyl) due to ring strain and reduced conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester
Reactant of Route 2
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6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester

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